molecular formula C8H7IO B162295 5-Iodo-2,3-dihydrobenzofuran CAS No. 132464-84-7

5-Iodo-2,3-dihydrobenzofuran

Cat. No. B162295
M. Wt: 246.04 g/mol
InChI Key: BSLVNOLUEJOXMR-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7IO and a molecular weight of 246.05 . It is used for research and development purposes .


Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems .

Scientific Research Applications

  • Antimicrobial Agents

    • Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Method : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
    • Results : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
  • Neurotransmitter Release Stimulant

    • Application : Some 2,3-dihydrobenzofuran derivatives have been found to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .
    • Method : This is achieved through the unique structural features of the 2,3-dihydrobenzofuran derivatives .
    • Results : This has potential implications in the treatment of neurological disorders, although more research is needed to fully understand the mechanisms and potential applications .
  • Synthesis of Functionalized Benzofurans

    • Application : Functionalized benzofurans are attractive chemical motifs with various pharmacological and physiological applications .
    • Method : Chemists are constantly working to develop new and superior methods for their synthesis . One such method involves the application of visible-light-mediated chemical reactions .
    • Results : This has led to the synthesis of a variety of molecules, paving the way for future research in this promising area .
  • Antiviral, Antibacterial, Anti-inflammatory, Antiangiogenic, and Antimitotic Activities

    • Application : Benzofuran and 2,3-dihydrobenzofuran scaffolds are found in a vast number of natural products and synthetic compounds. Many of these display a wide range of activities including antiviral, antibacterial, anti-inflammatory, antiangiogenic, and antimitotic activities .
    • Method : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
    • Results : This has potential implications in the treatment of various diseases, although more research is needed to fully understand the mechanisms and potential applications .
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds

    • Application : Benzofuran and 2,3-dihydrobenzofuran scaffolds are ubiquitous structural motifs found in a vast number of natural products and synthetic compounds .
    • Method : Efficient synthetic protocols have been developed for the preparation of libraries based on these scaffolds using commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines .
    • Results : This has led to the synthesis of a variety of molecules, paving the way for future research in this promising area .

Safety And Hazards

According to the safety data sheet, 5-Iodo-2,3-dihydrobenzofuran is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Benzofuran and its derivatives, including 5-Iodo-2,3-dihydrobenzofuran, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have emerged as a pharmacophore of choice for designing antimicrobial agents . This suggests that there is potential for future research and development in this area .

properties

IUPAC Name

5-iodo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLVNOLUEJOXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371150
Record name 5-Iodo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2,3-dihydrobenzofuran

CAS RN

132464-84-7
Record name 2,3-Dihydro-5-iodobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132464-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132464-84-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
S Sasaki, F TAKAO, K WATANABE… - Chemical and …, 1993 - jstage.jst.go.jp
New fluorinated ligands with N-[(1-ethyl-2-pyrrolidinyl) methyl]-2, 3-dihydrobenzofuran-7-carboxamide skeleton, which are useful as a prototype to develop 18 F labelled in vivo …
Number of citations: 10 www.jstage.jst.go.jp
G Xu, MD Gaul, GH Kuo, F Du, JZ Xu, N Wallace… - Bioorganic & Medicinal …, 2018 - Elsevier
A new series of (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-aryltetrahydro-2H-pyran-3,4-diols as dual inhibitors of sodium glucose co-transporter proteins (SGLTs) were disclosed. …
Number of citations: 9 www.sciencedirect.com
A Walser, T Flynn, C Mason, H Crowley… - Journal of medicinal …, 1991 - ACS Publications
The preparations of thienotriazolodiazepines bearing a substituted ethynyl group at the 2-position, and the cor-responding cts-olefins and fully saturated analogues are described. The …
Number of citations: 28 pubs.acs.org
Z Lian, DU Nielsen, AT Lindhardt, K Daasbjerg… - Nature …, 2016 - nature.com
A longstanding challenge in production chemistry is the development of catalytic methods for the transformation of carbon dioxide into useful chemicals. Silane and borane promoted …
Number of citations: 52 www.nature.com
DT Racys, SAI Sharif, SL Pimlott… - The Journal of Organic …, 2016 - ACS Publications
A mild and rapid method for the iodination of arenes that utilizes silver(I) triflimide as a catalyst for activation of N-iodosuccinimide has been developed. The transformation was found to …
Number of citations: 106 pubs.acs.org
MD Reddy, AN Blanton, EB Watkins - The Journal of Organic …, 2017 - ACS Publications
Pd-catalyzed, selective, monoarylation of ortho-C–H bonds of various benzamides with aryl/heteroaryl iodides has been realized using N-(2-aminophenyl)acetamide (APA) as a new …
Number of citations: 46 pubs.acs.org
J Jose, RHP Law, EWW Leung, DCC Wai… - European Journal of …, 2023 - Elsevier
Perforin is a pore-forming protein whose normal function enables cytotoxic T and natural killer (NK) cells to kill virus-infected and transformed cells. Conversely, unwanted perforin …
Number of citations: 5 www.sciencedirect.com
L Pan - 2021 - scholarworks.iupui.edu
Aromatic rings are universal motifs in natural products, pharmaceuticals, agrochemicals, and wide variety of organic materials. Aromatic halides are widely used as synthetic precursors …
Number of citations: 3 scholarworks.iupui.edu
ZA Al-Saihati - 2020 - thesis.library.caltech.edu
The direct dehydroaromatization of C(sp³)–H alkanes may seem conceptually simple but in fact is a challenging transformation. Industrially practiced methods utilize energy intensive …
Number of citations: 2 thesis.library.caltech.edu
CI Onyeagusi - 2022 - dukespace.lib.duke.edu
The prevalence of nitrogen-containing compounds in medicinal chemistry has driven the need for the development of methodologies for the construction of chiral amines in organic …
Number of citations: 0 dukespace.lib.duke.edu

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